molecular formula C24H19N3O B2458346 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-47-7

1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2458346
CAS No.: 901246-47-7
M. Wt: 365.436
InChI Key: XMUYOHZVRBQYFS-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives.

Properties

IUPAC Name

1-(2-methoxyphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-12-13-18-20(14-16)25-15-19-23(17-8-4-3-5-9-17)26-27(24(18)19)21-10-6-7-11-22(21)28-2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUYOHZVRBQYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline. This reaction is carried out under tetrahydrofuran solvent medium, yielding the final compound with good efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields. Additionally, solvent-free conditions and the use of recyclable catalysts can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications .

Biological Activity

1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H19N3OC_{24}H_{19}N_3O, with a molecular weight of 369.43 g/mol. Its structure features a pyrazoloquinoline framework, which is essential for its biological activity.

Synthesis Methods

The synthesis typically involves the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline. This reaction can be carried out under various conditions, including:

  • Solvent : Tetrahydrofuran (THF)
  • Yield : Good efficiency reported
  • Alternative Methods : Microwave-assisted synthesis for improved yields and reduced reaction times.

Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound demonstrated potent inhibition of NO production, which is critical in inflammatory responses.

Key Findings:

  • Inhibition Mechanism : Involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
  • IC50 Values : The compound's IC50 value for NO inhibition was comparable to established positive controls.

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have indicated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF7 and HCT116.

  • Cell Cycle Arrest : The compound disrupts the normal cell cycle progression.
  • Apoptosis Induction : Triggers programmed cell death pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring significantly affects potency.
  • Positioning : Ortho-substitution tends to decrease activity compared to para-substitution.

Data Table: Summary of Biological Activities

Activity TypeBiological EffectIC50 ValueReference
Anti-inflammatoryInhibition of NO productionComparable to 1400 W
AnticancerInduction of apoptosis in MCF7/HCT116 cellsNot specified
Cell Cycle ArrestArrests cell cycle progressionNot specified

Case Study 1: Anti-inflammatory Effects

In a controlled study, various pyrazolo[4,3-c]quinoline derivatives were tested for their ability to inhibit LPS-induced NO production. Among these, compounds with specific substituents exhibited varying degrees of potency, highlighting the importance of structural optimization for enhanced efficacy.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound against colorectal cancer models. The results demonstrated significant growth inhibition in tumor cells treated with the pyrazoloquinoline derivative, suggesting potential therapeutic applications in cancer treatment.

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